molecular formula C11H20OSi B3192456 Silane, [(1-ethynylcyclohexyl)oxy]trimethyl- CAS No. 62785-90-4

Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-

Cat. No. B3192456
CAS RN: 62785-90-4
M. Wt: 196.36 g/mol
InChI Key: KJDMMCYMVUTZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [(1-ethynylcyclohexyl)oxy]trimethyl- is a useful research compound. Its molecular formula is C11H20OSi and its molecular weight is 196.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, [(1-ethynylcyclohexyl)oxy]trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, [(1-ethynylcyclohexyl)oxy]trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62785-90-4

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

(1-ethynylcyclohexyl)oxy-trimethylsilane

InChI

InChI=1S/C11H20OSi/c1-5-11(12-13(2,3)4)9-7-6-8-10-11/h1H,6-10H2,2-4H3

InChI Key

KJDMMCYMVUTZSN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1(CCCCC1)C#C

Canonical SMILES

C[Si](C)(C)OC1(CCCCC1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 194 g portion of imidazole and 158.2 g of 1-ethynylcyclohexan-1-ol are mixed with 500 g of dimethylformamide with cooling in an ice bath. A 152 g portion of trimethylchlorosilane is added with cooling and stirring in about one minute. The mixture is stirred for one hour and allowed to stand overnight. One liter of hexane is added. The lower layer is separated, diluted with water and extracted with hexane. The hexane layers are washed several times with water and then combined and dried over magnesium sulfate. Filtration and then evaporation of the hexane-gives 198.5 g of product which is distilled giving 168 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158.2 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.